molecular formula C15H20F13NO5Si B14117043 Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate CAS No. 1421688-36-9

Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate

Katalognummer: B14117043
CAS-Nummer: 1421688-36-9
Molekulargewicht: 569.39 g/mol
InChI-Schlüssel: UNYPRTCZVBILGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD29067253 is a chemical compound with unique properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD29067253 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of chemical reactions that include the use of catalysts, solvents, and controlled temperature conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of MFCD29067253 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD29067253 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced using suitable reducing agents to yield reduced forms.

    Substitution: Substitution reactions involving MFCD29067253 can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD29067253 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: MFCD29067253 is utilized in industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD29067253 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved are subjects of ongoing research.

Eigenschaften

CAS-Nummer

1421688-36-9

Molekularformel

C15H20F13NO5Si

Molekulargewicht

569.39 g/mol

IUPAC-Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-(3-trimethoxysilylpropyl)carbamate

InChI

InChI=1S/C15H20F13NO5Si/c1-31-35(32-2,33-3)8-4-6-29-9(30)34-7-5-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h4-8H2,1-3H3,(H,29,30)

InChI-Schlüssel

UNYPRTCZVBILGW-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](CCCNC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.